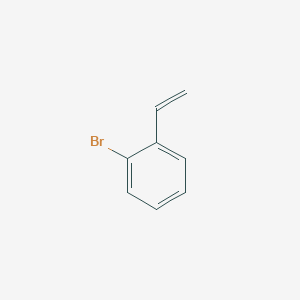

2-Bromostyrene

Cat. No. B128962

Key on ui cas rn:

2039-88-5

M. Wt: 183.04 g/mol

InChI Key: SSZOCHFYWWVSAI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07741375B2

Procedure details

Into a 3 necked 500 mL round bottom flask, equipped with a cooling condenser, a self equalizing addition funnel and a rubber septum, methyl triphenyl phosphonium bromide (54.5 g, 0.153 moles, Aldrich) was suspended in THF (120 mL). After flashing with nitrogen for 30 minutes, the flask was cooled to 0° C. n-Butyl lithium (61 mL, 2.5 M in hexane, 153 mmole) was added via a syringe. After stirring for 1.5 hours, a solution of 2-bromobenzaldehyde (25.0 g, 135.1 mmole) in THF (100 mL) was dripped into the flask slowly (2 hours). After stirred for 48 hours, the reaction mixture was quenched with brine (250 mL). The aqueous layer was extracted with toluene (100 mL×2). The toluene layer was diluted with hexane to precipitate triphenylphosphine oxide. After rotary evaporating off the solvent, the crude product was purified by column chromatography (silica gel 60-200 mesh), with 100% hexane as eluding solvent. First fraction, yield 11.5 g (41%). 8.8 Grams (48 mmole) of o-bromostyrene was used for the next reaction. Into a 3-necked round bottom flask fitted with condenser, self-equalizing funnel, a stopper and charged with magnesium (10 g, pre-activated), o-bromostyrene in 30 mL THF was added to cover Mg. After initiation of the reaction, the rest of bromide solution was added slowly and the mixture was refluxed for 1.5 hours. Into another 3-necked flask, acetic anhydride (10 g, 98 mmole) was dissolved in THF (30 mL) and the flask was cooled with dry ice/isopropanol. The Grignard reagent was transferred slowly (circa 1 hour) via a cannula needle and the mixture was stirred for 2.5 hours at −70° C. After allowing to warm to room temperature, the mixture was then quenched with aqueous ammonium chloride and extracted with ethyl acetate (100 mL×2). After washing with water, dried over sodium sulfate and removal of the solvent, yellow oil was obtained. Yield: 6.5 gram (93%). 1H-NMR (CDCl3, δ): 5.3 (d, 1H), 5.6 (d, 1H); 7.2 (q, 1H), 7.3 (t, 1H), 7.4 (t, 1H); 7.55 (d, 1H); 7.6 (d, 1H). 13C-NMR: 30, 116, 127, 128, 130, 132, 136, 137.5, 138, 201. Epoxidation using a method similar to that described above did not provide a clean product.

Name

dry ice isopropanol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.BrC1C=CC=C[C:8]=1[CH:9]=[O:10].Br[C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH:18]=[CH2:19].[Mg].[Br-].C(OC(=O)C)(=O)C.C(=O)=O.C(O)(C)C>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH:18]([C:17]1[CH:20]=[CH:21][CH:22]=[CH:23][C:16]=1[C:9](=[O:10])[CH3:8])=[CH2:19] |f:6.7,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

61 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Two

|

Name

|

|

|

Quantity

|

54.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=O)C=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

48 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C)C=CC=C1

|

Step Seven

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C)C=CC=C1

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Br-]

|

Step Nine

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Ten

|

Name

|

dry ice isopropanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O.C(C)(C)O

|

Step Eleven

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for 1.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 3 necked 500 mL round bottom flask, equipped with a cooling condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added via a syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dripped into the flask slowly (2 hours)

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirred for 48 hours

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was quenched with brine (250 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with toluene (100 mL×2)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The toluene layer was diluted with hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate triphenylphosphine oxide

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After rotary evaporating off the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was purified by column chromatography (silica gel 60-200 mesh), with 100% hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 3-necked round bottom flask fitted with condenser, self-equalizing funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After initiation of the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was refluxed for 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(circa 1 hour)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred for 2.5 hours at −70° C

|

|

Duration

|

2.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was then quenched with aqueous ammonium chloride

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (100 mL×2)

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate and removal of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yellow oil was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

above did not provide a clean product

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |